1,3-Benzenediol, 4-decyl-
Description
1,3-Benzenediol (resorcinol) is a dihydroxybenzene derivative with hydroxyl groups at the 1- and 3-positions of the benzene ring. The compound "4-decyl-1,3-benzenediol" refers to a resorcinol derivative substituted with a decyl (10-carbon alkyl) chain at the 4-position.
Properties
CAS No. |
53156-47-1 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-decylbenzene-1,3-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)13-16(14)18/h11-13,17-18H,2-10H2,1H3 |
InChI Key |
QJZPSSRNQMRETN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-decyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 4-decyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-decyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Benzenediol, 4-decyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in dermatological treatments, particularly for skin lightening and anti-aging products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its stability and efficacy.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-decyl- involves its interaction with biological molecules. For instance, in skin lightening applications, it inhibits the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition reduces melanin production, leading to a lighter skin tone. The compound’s antioxidant properties also help in protecting the skin from oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Substituent(s) | Key Functional Groups |
|---|---|---|---|
| 1,3-Benzenediol (Resorcinol) | 108-46-3 | None | Two hydroxyl groups |
| 4-Hexyl-1,3-benzenediol | 136-77-6 | Hexyl (C₆H₁₃) at 4-position | Two hydroxyl groups, alkyl |
| 4-(1-Phenylethyl)-1,3-benzenediol | 85-27-8 | Phenylethyl at 4-position | Two hydroxyl groups, aryl |
| 4-Nonylphenol | 104-40-5 | Nonyl (C₉H₁₉) at 4-position | Single hydroxyl group |
| Hydroquinone (1,4-Benzenediol) | 123-31-9 | None | Two hydroxyl groups |
Key Observations :
- Alkyl Chain Length: Longer alkyl chains (e.g., decyl vs. hexyl or nonyl) increase hydrophobicity, reducing water solubility and enhancing lipid solubility. This property influences applications in cosmetics or polymer stabilizers .
- Aryl vs.
Physical and Chemical Properties
| Compound Name | Melting Point (°C) | Solubility (Water) | LogP (Octanol-Water) |
|---|---|---|---|
| Resorcinol | 110–115 | Highly soluble | 0.76 |
| 4-Hexyl-1,3-benzenediol | Not reported | Low | ~5.2 (estimated) |
| 4-Nonylphenol | 45–50 | Insoluble | 5.76 |
| Hydroquinone | 172–174 | Moderately soluble | 0.59 |
Key Findings :
- Solubility Trends: Alkyl substitution drastically reduces water solubility. For example, 4-nonylphenol is nearly insoluble, whereas resorcinol is highly soluble due to hydrogen bonding .
- LogP Values: Longer alkyl chains increase lipophilicity (e.g., nonylphenol LogP = 5.76 vs. resorcinol = 0.76), enhancing membrane permeability and bioaccumulation risks .
Comparison with 4-Decyl-1,3-Benzenediol :
- A decyl-substituted analog would likely share applications with 4-hexyl-1,3-benzenediol in cosmetics (e.g., stabilizers or antioxidants) but with enhanced lipid solubility for topical formulations.
- Potential use in polymer production, similar to phosphorylated resorcinol derivatives (e.g., CAS 125997-21-9, a polymer with phosphoric trichloride) .
Toxicity and Environmental Impact
Implications for 4-Decyl-1,3-Benzenediol :
- Long alkyl chains may reduce acute toxicity compared to phenolic analogs but raise concerns about bioaccumulation.
- Structural analogs like 4-(1-phenylethyl)-1,3-benzenediol (Symwhite 377) are considered safer for cosmetics, suggesting a similar regulatory pathway for decyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
